molecular formula C27H29N3O5 B1458814 Z-Ala-Pro-4MbNA CAS No. 74305-55-8

Z-Ala-Pro-4MbNA

Cat. No.: B1458814
CAS No.: 74305-55-8
M. Wt: 475.5 g/mol
InChI Key: JGMPJPOIQUVXIJ-MBSDFSHPSA-N
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Description

Z-Ala-Pro-4MbNA is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protective group, an alanine-proline (Ala-Pro) dipeptide sequence, and a 4-methoxy-2-naphthylamide (4MbNA) chromogenic moiety. This compound is primarily utilized as a substrate in enzymatic assays, particularly for proline-specific proteases like dipeptidyl peptidase IV (DPP-IV). Upon enzymatic cleavage, the 4MbNA group is released, enabling spectrophotometric detection .

Synthesis: The synthesis of this compound likely follows a multi-step pathway analogous to methods described for related 4-aminobenzoic acid derivatives (). Key steps include:

Amide bond formation: Coupling the Z group to alanine.

Peptide elongation: Linking Ala to Pro via solid-phase or solution-phase synthesis.

Conjugation to 4MbNA: Attaching the 4MbNA group through Friedel-Crafts acylation or similar methods .

Properties

IUPAC Name

benzyl N-[(2S)-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMPJPOIQUVXIJ-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74305-55-8
Record name 74305-55-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Z-Ala-Pro-4MbNA (Z-Ala-Pro-4-methylbenzenesulfonamide) is a synthetic compound that has garnered attention in biochemical research due to its potential applications in protease inhibition and its implications in various biological processes. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is a peptide-like compound characterized by its dipeptide structure, consisting of alanine (Ala) and proline (Pro) residues, with a 4-methylbenzenesulfonamide moiety. This structure contributes to its biological activity, particularly in inhibiting specific proteases.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of certain proteases, particularly dipeptidyl peptidases (DPPs). DPPs are enzymes involved in various physiological processes, including T-cell activation and chemokine regulation. Inhibition of these enzymes can lead to significant effects on cellular signaling pathways.

Protease Inhibition

  • Dipeptidyl Peptidase IV (DPP IV) : this compound has been shown to inhibit DPP IV activity effectively. This inhibition can affect T-cell costimulation and has implications in immune responses and tumor biology .
  • Fibroblast Activation Protein (FAP) : The compound may also influence FAP activity, which plays a role in tumor progression and the tumor microenvironment. Inhibiting FAP could potentially reduce tumor invasiveness and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cancer Research : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by targeting DPP IV. This inhibition led to altered signaling pathways associated with cell survival and apoptosis .
  • Immune Modulation : Research indicated that this compound could modulate immune responses by inhibiting DPP IV, which is crucial for T-cell activation. The compound was shown to enhance T-cell responses in vitro, suggesting potential therapeutic applications in immunotherapy .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings highlight the compound's potential as an anti-cancer agent .

Data Tables

StudyTargetEffectReference
Study 1DPP IVInhibition of cell proliferation
Study 2FAPReduced tumor invasiveness
Study 3Immune ResponseEnhanced T-cell activation

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Detailed kinetic parameters (e.g., $ Km $, $ V{max} $) for this compound are unavailable in the provided evidence; further studies are needed.

Synthesis Challenges : Friedel-Crafts acylation () may introduce variability in yield and purity for 4MbNA conjugates.

Comparative Scope : The evidence focuses on Z-Gly-Pro-Arg-4MBNA; comparisons with other 4MbNA substrates are hypothetical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Z-Ala-Pro-4MbNA
Reactant of Route 2
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